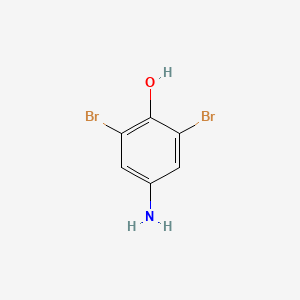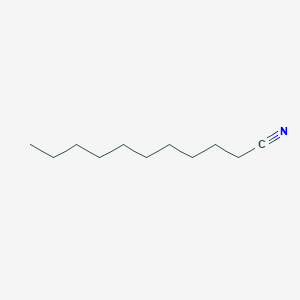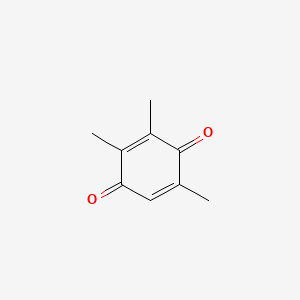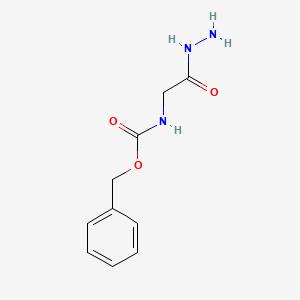
Tridecyl methacrylate
Overview
Description
Tridecyl methacrylate (TDMA) is a methacrylate monomer that is widely used in a variety of applications. It is a colorless, low viscosity liquid with a low boiling point and a low freezing point. It is a versatile monomer that can be used in a variety of applications, including coatings, adhesives, and sealants. It is also used in the synthesis of polymers and copolymers materials, such as polyurethanes, polyesters, and polyamides. TDMA is a versatile monomer that can be used in a variety of applications due to its low viscosity, low boiling point, and low freezing point.
Scientific Research Applications
Polymerization
Tridecyl methacrylate is commonly used in the field of polymer chemistry. It is often used as a monomer in the synthesis of various polymers . The resulting polymers can have a wide range of properties, depending on the other monomers and conditions used in the polymerization process .
Thermo-Responsive Shape Memory Photopolymers
Tridecyl methacrylate has been used in the development of thermo-responsive shape-memory photopolymers . These materials can change their shape in response to changes in temperature, and then return to their original shape when the temperature is reversed . This property makes them useful in a variety of applications, including microtransfer molding .
Microtransfer Molding
Microtransfer molding is a technique used to create microscale structures and devices . Tridecyl methacrylate-based photopolymers have been tested for use in this technique, with promising results . The ability of these materials to change shape in response to temperature changes makes them well-suited to this application .
Bio-Based Polymers
Tridecyl methacrylate can be used in the synthesis of bio-based polymers . These are polymers that are derived from renewable resources, such as plants . The use of bio-based polymers is becoming increasingly important as a way to reduce our reliance on fossil fuels .
Dual Curing
Tridecyl methacrylate can be used in dual curing processes . This involves two different reaction mechanisms: thiol-acrylate photopolymerization and acrylate homopolymerization . By changing the ratio of monomers, it is possible to tune the thermal and mechanical properties of the resulting polymers .
HPLC Column Separation
Tridecyl methacrylate can be used in High Performance Liquid Chromatography (HPLC) for the separation of chemical compounds . This application takes advantage of the unique properties of tridecyl methacrylate, including its size and chemical reactivity .
properties
IUPAC Name |
tridecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3/h2,4-15H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROTHRUZYBWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41630-11-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41630-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029236 | |
| Record name | Tridecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7553 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tridecyl methacrylate | |
CAS RN |
2495-25-2 | |
| Record name | Tridecyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71FJI2DJAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIDECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5882 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of tridecyl methacrylate in materials science?
A1: Tridecyl methacrylate (TDMA) is a hydrophobic monomer commonly used in the synthesis of various polymers. One notable application is its use in creating thermoresponsive shape-memory photopolymers. These polymers, often synthesized by combining TDMA with other monomers like tetrahydrofurfuryl acrylate and 1,3-benzendithiol, exhibit shape-memory behavior when they reach their glass transition temperature. [, ] This makes them potentially useful in fields like microtransfer molding and as replacements for petroleum-derived shape-memory polymers. [, ]
Q2: How does the concentration of co-solvents like dimethyl ether (DME) influence the behavior of tridecyl methacrylate in supercritical carbon dioxide (CO2)?
A2: Research suggests that the presence and concentration of co-solvents like DME significantly impact the cloud point behavior of poly(tridecyl methacrylate) (P(TDMA)) in supercritical CO2. [] Specifically, increasing the concentration of DME generally leads to a decrease in the cloud point pressure of the P(TDMA) solution. [] This information is crucial for understanding and controlling the solubility and phase behavior of TDMA-based polymers in supercritical CO2 systems, which are relevant for various applications like polymer processing and separations.
Q3: What is the impact of incorporating tridecyl methacrylate into a polymer on its mechanical properties?
A3: Studies on vanillin-based photopolymers demonstrate that incorporating TDMA alongside vanillin dimethacrylate and 1,3-benzendithiol can significantly influence the resulting polymer's mechanical characteristics. [] By adjusting the ratio of these monomers, researchers can fine-tune the thermal and mechanical properties of the final photopolymer. [] This highlights the role of TDMA in tailoring polymer properties for specific applications.
Q4: Are there any studies exploring the polymerization kinetics of tridecyl methacrylate?
A4: Yes, tridecyl methacrylate has been investigated in the context of pulsed laser polymerization studies. [] Researchers have used the pulsed laser polymerization–size exclusion chromatography (PLP-SEC) method to determine the Arrhenius parameters of the propagation rate coefficient (kp) for TDMA. [] This type of kinetic data is crucial for understanding and optimizing polymerization processes involving TDMA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















